N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a chemical compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.088 g/mol It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a hydrazone functional group
Preparation Methods
The synthesis of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide typically involves the reaction of 5-bromosalicylaldehyde with acetohydrazide . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent. The general reaction scheme is as follows:
5-bromosalicylaldehyde+acetohydrazide→N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide
Chemical Reactions Analysis
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its potential anticancer properties.
Industry: The compound is used in the synthesis of various organic materials and intermediates
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide can be compared with other hydrazone derivatives such as:
- N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazide
- N’-(5-bromo-2-hydroxybenzylidene)-2-thienylacetohydrazide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
CAS No. |
143361-71-1 |
---|---|
Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9BrN2O2/c1-6(13)12-11-5-7-4-8(10)2-3-9(7)14/h2-5,14H,1H3,(H,12,13)/b11-5- |
InChI Key |
YTJMMCWCOHWNLC-WZUFQYTHSA-N |
Isomeric SMILES |
CC(=O)N/N=C\C1=C(C=CC(=C1)Br)O |
SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Canonical SMILES |
CC(=O)NN=CC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.